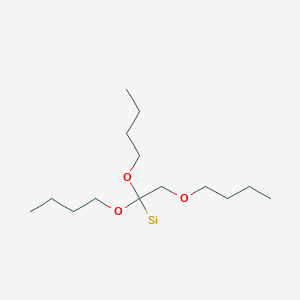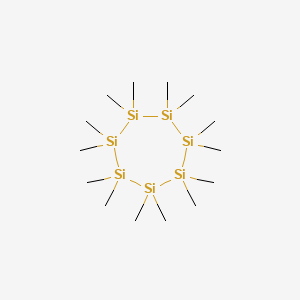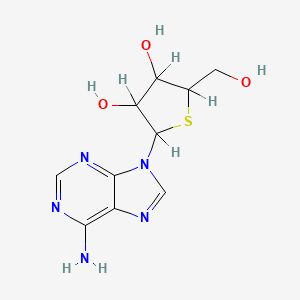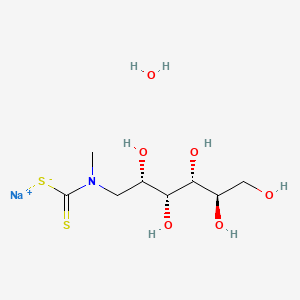
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of dithiocarboxy groups, which contribute to its reactivity and functionality. It is commonly used in scientific research and industrial applications due to its ability to form stable complexes with metals and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt typically involves the reaction of N-methyl-D-glucamine with carbon disulfide under alkaline conditions. The reaction proceeds as follows:
Reactants: N-methyl-D-glucamine and carbon disulfide.
Conditions: Alkaline medium, usually achieved by adding sodium hydroxide.
Procedure: The reactants are mixed and stirred under controlled temperature conditions to facilitate the formation of the dithiocarboxy group.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix the reactants.
Temperature Control: Maintaining optimal temperature to ensure complete reaction.
Purification: The product is purified through filtration and crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the dithiocarboxy group to thiols.
Substitution: The dithiocarboxy group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophiles like alkyl halides can react with the dithiocarboxy group.
Major Products
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including metal chelation therapy.
Industry: Utilized in wastewater treatment to remove heavy metals and in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt involves its ability to chelate metal ions. The dithiocarboxy groups form strong bonds with metal ions, stabilizing them and preventing their participation in unwanted reactions. This chelation process is crucial in applications such as metal detoxification and catalysis.
Comparación Con Compuestos Similares
Similar Compounds
Disodium N,N-bis-(dithiocarboxy)ethanediamine: Another dithiocarboxy compound with similar chelating properties.
Sodium diethyldithiocarbamate: Known for its use in metal chelation and as a reagent in analytical chemistry.
Uniqueness
N-(Dithiocarboxy)-N-methyl-D-glucamine sodium salt is unique due to its specific structure, which combines the properties of dithiocarboxy groups with the glucamine backbone. This combination enhances its solubility and reactivity, making it suitable for a broader range of applications compared to other dithiocarboxy compounds.
Propiedades
Fórmula molecular |
C8H18NNaO6S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
sodium;N-methyl-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamodithioate;hydrate |
InChI |
InChI=1S/C8H17NO5S2.Na.H2O/c1-9(8(15)16)2-4(11)6(13)7(14)5(12)3-10;;/h4-7,10-14H,2-3H2,1H3,(H,15,16);;1H2/q;+1;/p-1/t4-,5+,6+,7+;;/m0../s1 |
Clave InChI |
QVZMJQNLKKRXKU-GPKONXIGSA-M |
SMILES isomérico |
CN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=S)[S-].O.[Na+] |
SMILES canónico |
CN(CC(C(C(C(CO)O)O)O)O)C(=S)[S-].O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


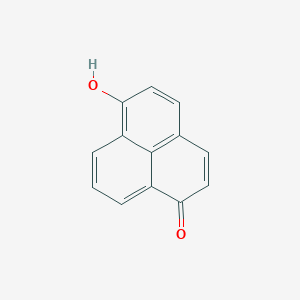

![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
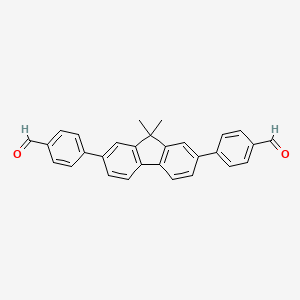
![5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
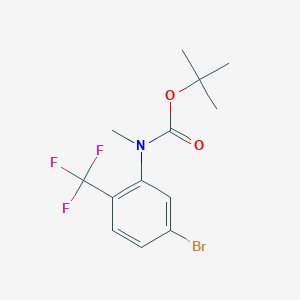
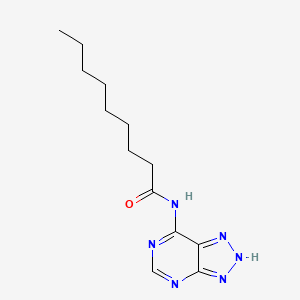

![8-Azabicyclo[3.2.1]oct-8-yloxy,1,5-dimethyl-3-oxo-](/img/structure/B13730697.png)
